2,6-Difluorophenylsulphur pentafluoride
Overview
Description
2,6-Difluorophenylsulphur pentafluoride is an organofluorine compound with the chemical formula C6H2F2SF5This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a pentafluorosulphur group, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorophenylsulphur pentafluoride typically involves the reaction of 2,6-difluorophenyl lithium with sulfur tetrafluoride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
C6H3F2Li+SF4→C6H2F2SF5+LiF
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorophenylsulphur pentafluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The sulphur atom in the pentafluorosulphur group can undergo oxidation or reduction, leading to different sulfur-containing products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include substituted phenylsulphur compounds.
Oxidation and Reduction: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2,6-Difluorophenylsulphur pentafluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluorophenylsulphur pentafluoride involves its interaction with specific molecular targets. The pentafluorosulphur group can form strong interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-(pentafluorothio)benzene
- 1,3-Difluoro-2-(pentafluorosulphanyl)benzene
Uniqueness
2,6-Difluorophenylsulphur pentafluoride is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the pentafluorosulphur group. This unique structure imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,6-difluorophenyl)-pentafluoro-λ6-sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7S/c7-4-2-1-3-5(8)6(4)14(9,10,11,12)13/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZGFBXDNZOCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(F)(F)(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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